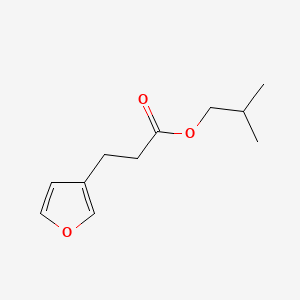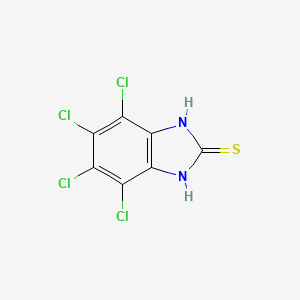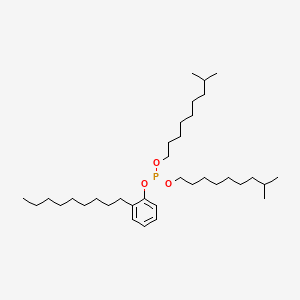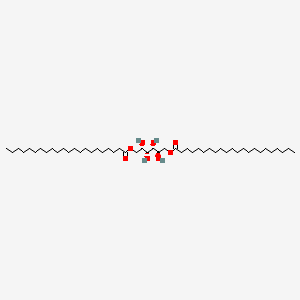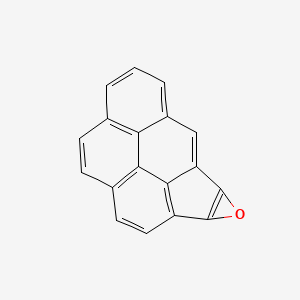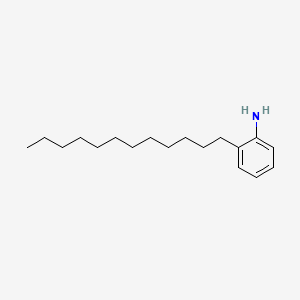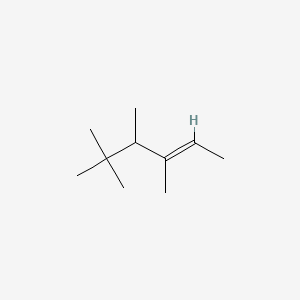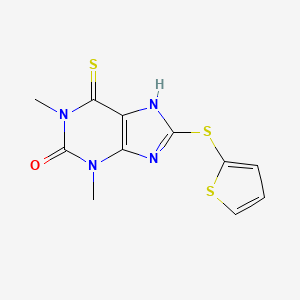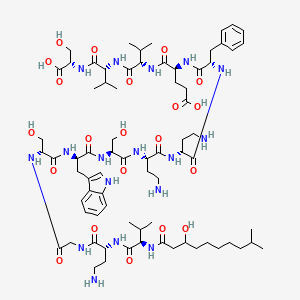
Tridecaptin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecaptin C is a member of the tridecaptin family, which are non-ribosomal antibacterial peptides. These peptides exhibit potent activity against Gram-negative bacteria by targeting the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane, thereby disrupting the proton-motive force . Tridecaptins are known for their linear structure, which makes them highly amenable to synthetic modification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tridecaptin C can be synthesized through non-ribosomal peptide synthesis (NRPS). This method involves the use of multi-enzyme complexes that assemble the peptide in a stepwise manner. The linear structure of tridecaptins allows for various synthetic analogues to be created, enhancing antimicrobial activity and stability .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation or chemical synthesis. Microbial fermentation uses genetically engineered microorganisms to produce the peptide, while chemical synthesis involves the stepwise assembly of the peptide using solid-phase peptide synthesis (SPPS) techniques .
Análisis De Reacciones Químicas
Types of Reactions: Tridecaptin C undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure, potentially enhancing its antimicrobial properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Substitution: Substitution reactions can introduce new functional groups, altering the peptide’s activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various analogues of this compound with enhanced antimicrobial activity, stability, and reduced cost of synthesis .
Aplicaciones Científicas De Investigación
Tridecaptin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying non-ribosomal peptide synthesis and modification.
Biology: Investigated for its role in disrupting bacterial cell membranes and its potential as an antimicrobial agent.
Medicine: Explored as a potential therapeutic agent for treating infections caused by Gram-negative bacteria.
Industry: Used in the development of new antimicrobial agents and as a tool for studying bacterial resistance mechanisms
Mecanismo De Acción
Tridecaptin C exerts its effects by binding to the Gram-negative version of the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane. This binding disrupts the proton-motive force, leading to bacterial cell death. The linear structure of this compound allows for synthetic modifications that can enhance its antimicrobial activity and stability .
Comparación Con Compuestos Similares
Tridecaptin A: Similar in structure but with different amino acid compositions and lipid tail structures.
Tridecaptin B: Another member of the tridecaptin family with variations in its amino acid sequence.
Uniqueness of Tridecaptin C: this compound is unique due to its specific amino acid composition and lipid tail structure, which contribute to its potent activity against Gram-negative bacteria. Its linear structure also makes it highly amenable to synthetic modification, allowing for the creation of various analogues with enhanced properties .
Propiedades
Número CAS |
67922-31-0 |
|---|---|
Fórmula molecular |
C74H117N17O21 |
Peso molecular |
1580.8 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-[(3-hydroxy-9-methyldecanoyl)amino]-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H117N17O21/c1-39(2)17-11-9-14-20-45(95)33-57(96)89-60(40(3)4)71(108)84-49(25-28-75)63(100)79-35-58(97)80-54(36-92)69(106)86-53(32-44-34-78-47-22-16-15-21-46(44)47)68(105)87-55(37-93)70(107)83-50(26-29-76)64(101)82-51(27-30-77)65(102)85-52(31-43-18-12-10-13-19-43)67(104)81-48(23-24-59(98)99)66(103)90-62(42(7)8)73(110)91-61(41(5)6)72(109)88-56(38-94)74(111)112/h10,12-13,15-16,18-19,21-22,34,39-42,45,48-56,60-62,78,92-95H,9,11,14,17,20,23-33,35-38,75-77H2,1-8H3,(H,79,100)(H,80,97)(H,81,104)(H,82,101)(H,83,107)(H,84,108)(H,85,102)(H,86,106)(H,87,105)(H,88,109)(H,89,96)(H,90,103)(H,91,110)(H,98,99)(H,111,112)/t45?,48-,49+,50-,51+,52-,53+,54+,55-,56-,60+,61+,62-/m0/s1 |
Clave InChI |
WPHNALIPTSADPN-JCGBKWPZSA-N |
SMILES isomérico |
CC(C)CCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)O |
SMILES canónico |
CC(C)CCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


